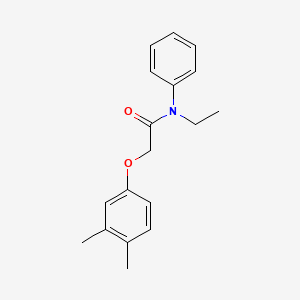

2-(3,4-dimethylphenoxy)-N-ethyl-N-phenylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-(3,4-dimethylphenoxy)-N-ethyl-N-phenylacetamide" is a chemical entity that belongs to the class of organic compounds known as acetamides. Acetamides are characterized by a functional group consisting of an acetyl group (derived from acetic acid) attached to a nitrogen atom. This particular compound is not directly discussed in the provided papers, but related compounds with similar structures have been synthesized and studied for various properties and activities, such as anticonvulsant activity and crystal structure analysis.

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including chlorination, condensation, hydrolysis, and further condensation reactions. For instance, a new synthesis technology for a related compound, N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-phenylethyl)-1,6-hexanediamide, has been developed, which boasts a high yield of 75.2% and is suitable for large-scale industrial production . Another synthesis process involves the reaction of N-phenylacetamide with dimethyl acetylenedicarboxylate in the presence of triphenylphosphine to yield highly stabilized ylides .

Molecular Structure Analysis

The molecular structure of related acetamides has been determined using various spectroscopic methods. For example, the crystal structure of N-(2-benzoyl-4,5-dimethoxyphenethyl)-2-phenylacetamide was found to crystallize in the monoclinic C2/c space group, with intermolecular hydrogen bonds forming a chain along the b axis . Similarly, the molecular conformation of N-(2,6-dimethylphenyl)-2,2,2-trimethylacetamide has been compared with other closely related acetanilides, showing similar molecular conformations and bond parameters .

Chemical Reactions Analysis

The chemical reactivity of acetamides can be explored through their reactions with various nucleophiles and electrophiles. For instance, the reaction of ethyl or methyl 2-dimethylaminomethylene-3-oxoalkanoates with N-C-N dinucleophiles leads to the formation of substituted pyrimidinecarboxylates, which can be further hydrolyzed and decarboxylated to yield pyrimidines .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamides are influenced by their molecular structure. Spectroscopic investigations, including ab initio and DFT studies, have been conducted to determine the structural, thermodynamical, and vibrational characteristics of compounds like N-(2,4-dimethylphenyl)-2,2-dichloroacetamide and N-(3,5-dimethylphenyl)-2,2-dichloroacetamide. These studies help in understanding the influence of substituents on the characteristic frequencies of the amide group and the stability of different conformers .

Scientific Research Applications

Pharmacological Activity and Toxicity Evaluation : The study of structural analogs of mescaline, including compounds with modifications similar to 2-(3,4-dimethylphenoxy)-N-ethyl-N-phenylacetamide, highlights the importance of structural elements in determining pharmacological activity and toxicity. Analog compounds have been evaluated for their effects across different species, providing insights into the relationship between chemical structure and biological activity, which is crucial for drug development and safety assessment (Hardman et al., 1973).

Environmental Fate and Toxicology : Research on compounds structurally related to this compound, such as 2,4-dichlorophenoxyacetic acid (2,4-D), provides critical insights into environmental toxicology. These studies help understand the environmental fate, potential ecological impact, and degradation pathways of chemical compounds, informing environmental safety and regulation policies (Zuanazzi et al., 2020).

Synthesis and Biological Applications : The synthesis and evaluation of derivatives for their biological activities, such as antimicrobial properties, are fundamental in drug discovery. Studies on compounds like 2-(4-(3 (Substituted Phenyl) Acryloyl) Phenoxy)-N, N Diphenylacetamides underscore the role of chemical synthesis in creating molecules with potential therapeutic applications, offering a framework for developing new drugs and understanding their mechanisms of action (Kumar et al., 2020).

Chemical Modifications and Material Science : Investigations into the chemical modification of biopolymers, such as xylan derivatives, demonstrate the broader applications of compounds structurally related or analogous to this compound in material science. These studies reveal how chemical modifications can enhance material properties for specific applications, including drug delivery and antimicrobial agents, highlighting the intersection of chemistry and material science (Petzold-Welcke et al., 2014).

properties

IUPAC Name |

2-(3,4-dimethylphenoxy)-N-ethyl-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO2/c1-4-19(16-8-6-5-7-9-16)18(20)13-21-17-11-10-14(2)15(3)12-17/h5-12H,4,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CALAFTQZZRPEIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC=C1)C(=O)COC2=CC(=C(C=C2)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-adamantanyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B3008215.png)

![8,8-dimethyl-2-((4-nitrobenzyl)thio)-5-(p-tolyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B3008220.png)

![(E)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B3008221.png)

![6-Tert-butyl-2-[1-(naphthalene-1-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B3008224.png)

![4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[2-(1H-imidazol-5-yl)ethyl]benzamide](/img/structure/B3008227.png)

![4H,6H,7H-thieno[3,2-c]thiopyran-2-ylmethanamine](/img/structure/B3008231.png)

![methyl 1-[5-(3-isopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylate](/img/structure/B3008233.png)